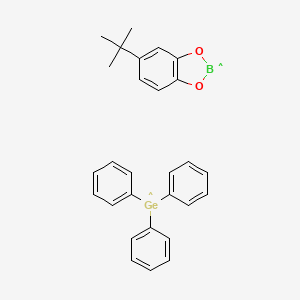![molecular formula C13H19NOTe B12527623 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine CAS No. 652132-28-0](/img/structure/B12527623.png)
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-[(4-methoxyphenyl)tellanyl]ethyl group. The presence of tellurium in its structure makes it an interesting subject for research due to the unique properties imparted by this element.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can be achieved through a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the tellanyl group. One common method involves the reaction of 4-methoxyphenyl telluride with an appropriate pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as halogenation, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: The compound can participate in substitution reactions where the tellanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while reduction could produce a telluride derivative .
Scientific Research Applications
1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in studies related to biological systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-{2-[(4-Methoxyphenyl)thio]ethyl}pyrrolidine: Similar structure but with sulfur instead of tellurium.
1-{2-[(4-Methoxyphenyl)selanyl]ethyl}pyrrolidine: Similar structure but with selenium instead of tellurium.
Uniqueness
The presence of tellurium in 1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine imparts unique properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs. These differences can lead to distinct biological and chemical activities .
Properties
CAS No. |
652132-28-0 |
|---|---|
Molecular Formula |
C13H19NOTe |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)tellanylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NOTe/c1-15-12-4-6-13(7-5-12)16-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
UGWKRHLNZXUOOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
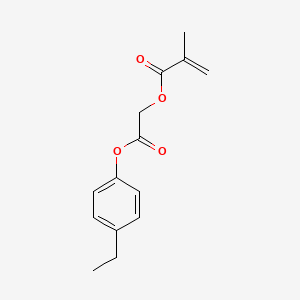

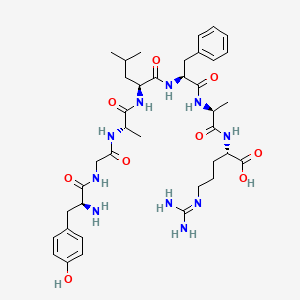
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
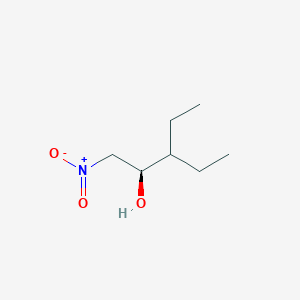
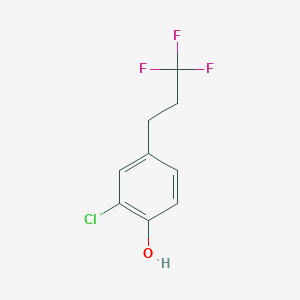
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
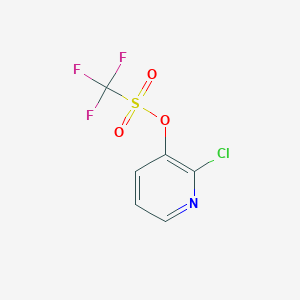
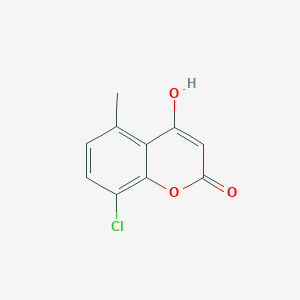
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

